molecular formula C15H24N4O4S B6507230 N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide CAS No. 899944-92-4

N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B6507230
CAS No.: 899944-92-4
M. Wt: 356.4 g/mol
InChI Key: MPMZPCSUOPYIDH-UHFFFAOYSA-N
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Description

N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thieno[3,4-c]pyrazol derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazol core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl and methylpropyl groups are then introduced through subsequent reactions, often involving reagents like tert-butyl lithium or methylpropyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle the specific conditions required for each step. Purification processes such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[3,4-c]pyrazol core to its oxidized derivatives.

  • Reduction: : Reduction of the dioxo groups to hydroxyl groups.

  • Substitution: : Replacement of the tert-butyl or methylpropyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of diols or hydroxylamines.

  • Substitution: : Generation of a wide range of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets. Potential pathways could include inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the tert-butyl and methylpropyl groups. Similar compounds include other thieno[3,4-c]pyrazol derivatives, which may differ in their substituents or core structures. These differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

  • N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4- (dimethylsulfamoyl)benzamide

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

  • Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-9(2)6-16-13(20)14(21)17-12-10-7-24(22,23)8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMZPCSUOPYIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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